- Simple and efficient method for deprotection of tetrahydropyranyl ethers by using silica-supported sodium hydrogen sulphate, Chinese Journal of Chemistry, 2012, 30(5), 1189-1191
Cas no 927-74-2 (3-Butyn-1-ol)
3-Butyn-1-ol structure
Product Name:3-Butyn-1-ol
CAS No:927-74-2
MF:C4H6O
MW:70.0898413658142
MDL:MFCD00002955
CID:40259
PubChem ID:13566
Update Time:2024-10-26
3-Butyn-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-Butyn-1-ol
- Butynol
- (2-HYDROXYETHYL)ACETYLENE
- But-3-yn-1-ol
- 1-butyn-3-ol
- 1-Butyn-4-ol
- 2-Hydroxyethylacetylene
- 3-Butyne-1-ol
- 3-Butynol
- 3-Butynyl alcohol
- 3-Bytyn-1-ol
- 4-Hydroxy-1-butyne
- 4-hydroxy-butyne
- ethynylmethyl carbinol
- homopropargyl alcohol
- homopropargylic alcohol
- 1-Hydroxy-3-butyne
- NSC 9708
- 3-Butyn-1-yl alcohol
- 3-but-yn-1-ol
- 1-butyne-4-ol
- 3Butynyl alcohol
- bmse000362
- MFCD00002955
- But3yn1ol
- 3-Butyn-1-ol, 97%
- BCP33461
- UNII-P74L430293
- 4Hydroxy1butyne
- EINECS 213-161-9
- but-3-yne-1-ol
- STR09821
- AI3-25453
- 4-01-00-02219 (Beilstein Handbook Reference)
- F0001-2231
- CHEBI:27444
- 3-butin-1-ol
- NSC9708
- 3Butynol
- 2Hydroxyethylacetylene
- 3butyn-1-ol
- 4-butyne-1-ol
- 3-butyn-1 ol
- 1Butyn4ol
- DB-028414
- 4-hydroxybutyne
- 1-hydroxybut-3-yne
- WLN: Q3UU1
- 4-hydroxy-but-1-yne
- 927-74-2
- BP-31076
- B0799
- Q223060
- DTXCID702136
- HY-W001947
- But-3-yn-1-ol;3-Butynol
- SB40659
- NS00020899
- DTXSID1022136
- BRN 0773710
- AKOS000121102
- CS-W001947
- EN300-34598
- C06146
- A844341
- NSC-9708
- HC.$.CCH2CH2OH
- P74L430293
- 3Butyne1ol
- 3-butyn-ol
-
- MDL: MFCD00002955
- Inchi: 1S/C4H6O/c1-2-3-4-5/h1,5H,3-4H2
- InChI Key: OTJZCIYGRUNXTP-UHFFFAOYSA-N
- SMILES: C#CCCO
- BRN: 773710
Computed Properties
- Exact Mass: 70.04190
- Monoisotopic Mass: 70.041865
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 5
- Rotatable Bond Count: 1
- Complexity: 47.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.1
Experimental Properties
- Color/Form: Liquid
- Density: 0.926 g/mL at 25 °C(lit.)
- Melting Point: −63.6 °C (lit.)
- Boiling Point: 128.9 °C(lit.)
- Flash Point: Fahrenheit: 96.8 ° f < br / > Celsius: 36 ° C < br / >
- Refractive Index: n20/D 1.441(lit.)
- Solubility: Miscible with alcohols and organic solvents. Immiscible with aliphatic hydrocarbon solvents.
- Stability/Shelf Life: Stable. Substances to be avoided include oxidizing agents, acids and acid anhydrides, copper and copper alloys. Flammable.
- PSA: 20.23000
- LogP: 0.00200
- Solubility: Not determined
3-Butyn-1-ol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 1986 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10-36/37/38
- Safety Instruction: S26-S36-S37/39-S16
- RTECS:ES0710000
-
Hazardous Material Identification:
- HazardClass:3 (6.1)
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store long-term at 2-8°C
- Safety Term:3
- Packing Group:III
- Risk Phrases:R10; R36/37/38
3-Butyn-1-ol Customs Data
- HS CODE:29052990
- Customs Data:
China Customs Code:
2905290000Overview:
2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
3-Butyn-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 009077-5g |
3-Butyn-1-ol |
927-74-2 | 97% | 5g |
£10.00 | 2022-03-01 | |
| Fluorochem | 009077-25g |
3-Butyn-1-ol |
927-74-2 | 97% | 25g |
£13.00 | 2022-03-01 | |
| Fluorochem | 009077-100g |
3-Butyn-1-ol |
927-74-2 | 97% | 100g |
£56.00 | 2022-03-01 | |
| AstaTech | 24606-10/G |
4-HYDROXY-BUTYNE |
927-74-2 | 97% | 10/G |
$20 | 2022-06-02 | |
| AstaTech | 24606-25/G |
4-HYDROXY-BUTYNE |
927-74-2 | 97% | 25g |
$14 | 2023-09-18 | |
| AstaTech | 24606-4*25/G |
4-HYDROXY-BUTYNE |
927-74-2 | 97% | 4*25/G |
$78 | 2022-06-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B106249-25ml |
3-Butyn-1-ol |
927-74-2 | 97% | 25ml |
¥116.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B106249-100ml |
3-Butyn-1-ol |
927-74-2 | 97% | 100ml |
¥371.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B106249-500ml |
3-Butyn-1-ol |
927-74-2 | 97% | 500ml |
¥1299.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B106249-5ml |
3-Butyn-1-ol |
927-74-2 | 97% | 5ml |
¥29.90 | 2023-09-04 |
3-Butyn-1-ol Production Method
Production Method 1
Reaction Conditions
1.1 Catalysts: Silica , Sodium bisulfate Solvents: Methanol ; 15 min, rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Zinc , Ammonium chloride Solvents: Tetrahydrofuran , Water
Reference
- Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines, Organic Letters, 2023, 25(31), 5850-5855
Production Method 3
Reaction Conditions
1.1 Reagents: Sodium , Ammonia Catalysts: Ferric nitrate ; 3 h, -45 °C
1.2 Reagents: Ammonium chloride Solvents: 1,4-Dioxane , Water ; -45 °C → 55 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 6.5
1.2 Reagents: Ammonium chloride Solvents: 1,4-Dioxane , Water ; -45 °C → 55 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 6.5
Reference
- A process for preparing chlorinated alkynes from epoxy alcohols, China, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 5.5 h, rt
Reference
- Syntheses and biological evaluation of 1,2,3-triazole and 1,3,4-oxadiazole derivatives of imatinib, Bioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1419-1427
Production Method 5
Production Method 6
Reaction Conditions
1.1 Reagents: Sodium Solvents: Tetrahydrofuran ; rt; 24 h, rt
1.2 Reagents: Methanol
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Methanol
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
- New synthesis methods of 3-butyn-1-ol, Huagong Shengchan Yu Jishu, 2006, 13(3), 16-18
Production Method 7
Reaction Conditions
Reference
- A convenient synthesis of 3-butyn-1-ol and 2-methyl-3-butyn-1-ol, Synthetic Communications, 1976, 6(6), 461-4
Production Method 8
Reaction Conditions
1.1 Reagents: Zinc acetate dihydrate Solvents: Methanol , Dichloromethane ; 1.5 h, rt
Reference
- Picolinyl group as an efficient alcohol protecting group: cleavage with Zn(OAc)2·2H2O under a neutral condition, Tetrahedron Letters, 2005, 46(31), 5143-5147
Production Method 9
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Mercuric chloride Solvents: Diethyl ether , Toluene ; rt; reflux; reflux → 40 °C; 1 h, reflux; reflux → -25 °C
1.2 Solvents: Diethyl ether ; -25 °C; 3 h, -25 °C; -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Diethyl ether ; -25 °C; 3 h, -25 °C; -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
- Distal Alkenyl C-H Functionalization via the Palladium/Norbornene Cooperative Catalysis, Journal of the American Chemical Society, 2020, 142(6), 2715-2720
Production Method 10
Reaction Conditions
1.1 Catalysts: Indium trichloride Solvents: Acetonitrile , Water
Reference
- A facile and chemoselective cleavage of trityl ethers by indium tribromide, Journal of Chemical Research, 2001, (12), 528-529
Production Method 11
Reaction Conditions
1.1 Catalysts: Decaborane Solvents: Methanol
Reference
- Deprotection of tetrahydropyranyl ethers using a catalytic amount of decaborane, Bulletin of the Korean Chemical Society, 2002, 23(6), 791-792
Production Method 12
Reaction Conditions
1.1 Catalysts: Sodium bisulfate Solvents: Dichloromethane ; 30 min, rt
Reference
- A simple, efficient, and highly selective deprotection of tert-butyldimethylsilyl (TBDMS) ethers using silica-supported sodium hydrogensulfate as a heterogeneous catalyst, Tetrahedron Letters, 2006, 47(33), 5855-5857
Production Method 13
Reaction Conditions
1.1 Catalysts: Zinc triflate Solvents: Methanol ; 35 min, rt
Reference
- Zinc triflate: A mild and efficient catalyst for deprotection of tetrahydropyranyl ethers, Russian Journal of General Chemistry, 2013, 83(12), 2419-2422
Production Method 14
Reaction Conditions
1.1 Catalysts: Pyridinium tribromide Solvents: Methanol ; 1.5 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Chemoselective TBS deprotection of primary alcohols by means of pyridinium tribromide (Py·Br3) in MeOH, Tetrahedron Letters, 2008, 49(35), 5175-5178
Production Method 15
Production Method 16
Reaction Conditions
1.1 Catalysts: Sodium Solvents: Tetrahydrofuran ; 48 h, 25 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Reference
- Lithiation of chlorodihydrofuran and chlorodihydropyran. Synthesis of acetylenic alcohols, Journal of Saudi Chemical Society, 2003, 7(1), 111-118
Production Method 17
Reaction Conditions
1.1 Reagents: Ethyl bromide , Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 0.5 h, reflux
1.2 Solvents: Tetrahydrofuran ; 0.5 h, 10 °C
1.3 Solvents: Tetrahydrofuran ; 6 - 7 h, 35 - 40 °C; 2 h, 40 °C
1.2 Solvents: Tetrahydrofuran ; 0.5 h, 10 °C
1.3 Solvents: Tetrahydrofuran ; 6 - 7 h, 35 - 40 °C; 2 h, 40 °C
Reference
- A practical synthesis of 3-butyn-1-ol, Organic Preparations and Procedures International, 2006, 38(5), 467-469
Production Method 18
Production Method 19
Reaction Conditions
1.1 Reagents: Sodium Solvents: Tetrahydrofuran
Reference
- Synthesis of terminal hydroxyalkynes. II. Synthesis of 4-alkyl-3-butyn-1-ol, Youji Huaxue, 1988, 8(1),
Production Method 20
Reaction Conditions
1.1 Reagents: Sodium acetate , Oxygen Catalysts: Nickel bromide , Benzoic acid, 3,5-bis(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester Solvents: Polyethylene glycol ; rt; 48 h, 1 atm, 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
Reference
- Oxidative debenzylation of O-benzyl ethers in the presence of a nickel compound, alkali acetate and a triazole type pincer ligand, Spain, , ,
3-Butyn-1-ol Raw materials
- 2-(Chloromethyl)oxetane
- Furan,4-chloro-2,3-dihydro-
- 3-bromoprop-1-yne
- 2-(3-Butynyloxy)tetrahydro-2H-pyran
- 3-Hydroxypropanal
- Benzene, [(3-butynyloxy)methyl]-
- 2-Pyridinecarboxylic acid, 3-butynyl ester
- Benzene, 1,1',1''-[(3-butynyloxy)methylidyne]tris-
- 4-(tert-Butyldimethylsilyloxy)-1-butyne
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
- 2-Butyn-1-ol
- Ethylene Oxide
- Lithium acetylide(Li(C2H)) (9CI)
3-Butyn-1-ol Preparation Products
3-Butyn-1-ol Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:927-74-2)3-Butyn-1-ol
Order Number:A1205752
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:57
Price ($):245.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
(CAS:927-74-2)3-丁炔-1-醇
Order Number:LE5871843
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:45
Price ($):discuss personally
Email:18501500038@163.com
3-Butyn-1-ol Related Literature
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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